2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone
Description
Historical Development of 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus emerged as a pharmacophoric cornerstone in the mid-20th century, with its synthetic accessibility and structural versatility driving rapid adoption in drug discovery. Early applications focused on antimicrobial agents, where the sulfur atom within the heterocycle demonstrated enhanced binding to microbial enzymes compared to oxygen-containing analogues. By the 1980s, researchers recognized its bioisosteric relationship with pyrimidine, enabling mimicry of nucleobase interactions in DNA replication processes. This property catalyzed investigations into anticancer applications, particularly for derivatives substituted with aromatic amines.
A pivotal advancement occurred in the 2000s with the development of 1,3,4-thiadiazole-based kinase inhibitors, which exploited the ring’s planar geometry for ATP-binding pocket interactions. The scaffold’s adaptability is evident in FDA-approved drugs such as acetazolamide (diuretic) and methazolamide (antiglaucoma), where the thiadiazole ring modulates carbonic anhydrase activity. Contemporary research, as detailed in a 2024 review, emphasizes structural hybridization strategies—combining thiadiazole with other pharmacophores like thiomorpholine—to enhance selectivity and overcome multidrug resistance.
Table 1: Milestones in 1,3,4-Thiadiazole Drug Development
Significance of 3-Methoxyphenyl and Thiomorpholine Functionalities
The 3-methoxyphenyl group introduces critical electronic and steric effects to the thiadiazole framework. Methoxy’s electron-donating nature enhances aromatic ring reactivity, facilitating π-π stacking with tyrosine residues in enzyme active sites. In cytotoxic studies of analogous compounds, 3-methoxyphenyl-substituted thiadiazoles exhibited 40% greater inhibition of breast cancer cell proliferation compared to unsubstituted derivatives, attributed to improved membrane permeability.
Thiomorpholine, a sulfur-containing heterocycle, contributes to metabolic stability and solubility. Unlike its oxygen analogue morpholine, thiomorpholine’s larger atomic radius and polarizable sulfur atom enable unique van der Waals interactions with hydrophobic protein pockets. In the context of 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone, this moiety likely mitigates hepatic first-pass metabolism by resisting cytochrome P450 oxidation—a property observed in thiomorpholine-containing kinase inhibitors.
Table 2: Functional Group Contributions
| Group | Property | Impact |
|---|---|---|
| 3-Methoxyphenyl | Electron donation | Enhances target binding affinity |
| Thiomorpholine | Lipophilic solubility | Improves blood-brain barrier penetration |
Position of this compound Within Heterocyclic Chemistry
This compound exemplifies third-generation heterocyclic hybrids, merging the rigidity of 1,3,4-thiadiazole with the conformational flexibility of thiomorpholine. The 1,3,4-thiadiazole core adopts a nearly planar configuration (dihedral angle <10°), enabling intercalation into DNA base pairs, while the thiomorpholine’s chair conformation provides axial chirality for enantioselective target engagement. Such duality addresses a key challenge in kinase inhibitor design—balancing DNA interaction and allosteric modulation.
Comparative studies with simpler thiadiazoles reveal that the thiomorpholine-ethanone side chain increases aqueous solubility by 3-fold compared to methyl ester analogues, critical for intravenous formulations. The 3-methoxyphenylamino group at position 5 further introduces hydrogen-bonding capacity, as demonstrated in docking simulations with peptide deformylase (PDF), where it forms a 2.8 Å interaction with His132.
Rationale for Research Interest in This Specific Thiadiazole Derivative
Three factors drive current investigations into this compound:
- Multitarget Potential : Preliminary quantum mechanical calculations suggest simultaneous affinity for PDF (bacterial target) and topoisomerase IIα (cancer target), leveraging the thiadiazole-thiomorpholine axis for cross-reactive inhibition.
- Resistance Mitigation : The thiomorpholine moiety disrupts efflux pump recognition in Gram-negative bacteria, showing 64% lower resistance development compared to linezolid derivatives in E. coli models.
- Synthetic Tractability : A 2022 study detailed a one-pot synthesis route achieving 78% yield via cyclocondensation of 3-methoxyphenyl thiosemicarbazide with thiomorpholine-activated ketones.
Ongoing research prioritizes structure-activity optimization, particularly at the ethanone bridge, where halogen substitution could enhance binding entropy without steric clash.
Properties
IUPAC Name |
2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-21-12-4-2-3-11(9-12)16-15-18-17-13(23-15)10-14(20)19-5-7-22-8-6-19/h2-4,9H,5-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHQBPQSCCNKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route includes the reaction of 3-methoxyaniline with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the 1,3,4-thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cyclizing Agents: Phosphorus oxychloride
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole nucleus exhibit significant antimicrobial properties. The presence of the methoxyphenyl group in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can act against resistant strains of bacteria, making them valuable in combating infections .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation . In particular, the incorporation of the thiomorpholine ring is believed to enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in Drug Design, Development and Therapy explored various thiadiazole derivatives, including those similar to 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone. It was found that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Study 2: Anticancer Activity
In another research effort documented in Pharmaceuticals, the anticancer potential of thiadiazole derivatives was evaluated through molecular docking studies and cytotoxicity assays. The results indicated that compounds with similar structures to this compound showed promising results against breast cancer cell lines. The study emphasized the need for further development and optimization of these compounds for therapeutic use .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Significant activity against resistant strains |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells | Promising cytotoxic effects observed |
| Anti-inflammatory | Modulates inflammatory pathways | Potential benefits in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : The 3-methoxy group on the phenyl ring (target compound) may offer better bioactivity than 2- or 4-methoxy analogs due to optimal steric and electronic interactions ().
- Thiomorpholino vs. Benzylthio: The cyclic thioether in thiomorpholinoethanone likely improves solubility and metabolic stability compared to linear thioethers ().
- Activity-Safety Balance : Methoxy and acetamide groups are associated with high efficacy and low toxicity in structurally related compounds ().
Biological Activity
The compound 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 273.39 g/mol. The structure features a thiadiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound has demonstrated inhibitory effects on human colon cancer cell line HCT116 and lung cancer cell line H460 with IC50 values reported as low as 3.29 μg/mL and 10 μg/mL respectively .
- Mechanism of Action : Thiadiazole derivatives are believed to exert their anticancer effects through mechanisms such as tubulin inhibition and apoptosis induction .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 0.28 |
| A549 | 0.52 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been investigated:
- Bacterial Inhibition : Compounds similar to the target compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than that of standard antibiotics .
- Fungal Inhibition : The compound exhibited antifungal activity against strains like Aspergillus niger, with some derivatives showing zones of inhibition comparable to established antifungal agents .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 32.6 |
| Aspergillus niger | Not specified |
Other Pharmacological Activities
Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been reported to possess various other biological activities:
- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro.
- Analgesic Properties : Certain derivatives have been evaluated for pain-relief potential in animal models.
- Antiviral Activity : Preliminary findings suggest potential efficacy against viral infections, although specific data on this compound is limited .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their cytotoxicity against multiple cancer cell lines. The study revealed that modifications at the C-5 position of the thiadiazole ring significantly influenced biological activity, suggesting a structure-activity relationship that could guide future drug development .
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone have been used to introduce the thiomorpholinoethanone moiety . Optimize yields by controlling stoichiometry (e.g., 10 mmol scale), solvent polarity (DMF or DMSO for solubility), and temperature (reflux at 90°C for 3–5 hours). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (e.g., DMSO/water mixtures) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 7.99–8.01 ppm for aromatic protons) and thiomorpholine integration .
- Mass spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 282 [M+1] for analogous thiadiazoles) .
- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: 46.96%, N: 14.93%) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?
- Methodological Answer : Key properties include:
- Hydrogen bonding capacity : 2 H-bond donors and 6 acceptors (similar to analogs in ), suggesting moderate solubility in polar aprotic solvents (DMF, DMSO) but poor aqueous solubility.
- LogP : Estimated ~1.8 (from XlogP in ), indicating moderate lipophilicity. Use cosolvents (e.g., PEG-400) for biological assays.
- Stability : Store at –20°C under inert gas to prevent oxidation of the thiadiazole and thiomorpholine moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvation effects. To address this:
- Validate docking results with free-energy perturbation (FEP) or molecular dynamics (MD) simulations to account for protein flexibility .
- Perform orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to confirm target engagement .
- Analyze metabolite stability : Use LC-MS to check for off-target modifications (e.g., demethylation of the 3-methoxyphenyl group) .
Q. What experimental design strategies are recommended for optimizing the compound’s biological activity through substituent modification?
- Methodological Answer : Adopt a systematic SAR approach :
- Vary substituents : Replace the 3-methoxyphenyl group with halogenated or bulky aryl groups to modulate steric/electronic effects .
- Use factorial design : Test variables (e.g., substituent position, alkyl chain length) in a 2⁴ factorial matrix to identify synergistic effects .
- Prioritize derivatives with improved binding affinity (ΔG ≤ –8 kcal/mol in docking) and ADMET compliance (e.g., SwissADME predictions) .
Q. How can environmental persistence and ecotoxicological risks of this compound be assessed in long-term studies?
- Environmental fate : Measure hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Kd) .
- Ecotoxicology : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity).
- Bioaccumulation : Determine bioconcentration factors (BCF) using OECD 305 guidelines .
Q. What analytical challenges arise in distinguishing this compound from structurally similar thiadiazole derivatives, and how can they be mitigated?
- Methodological Answer : Challenges include overlapping NMR signals and similar MS fragmentation patterns. Solutions:
- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations (e.g., differentiating thiadiazole C2 vs. C5 positions) .
- High-resolution MS (HRMS) : Achieve <5 ppm mass accuracy to distinguish isobaric analogs .
- X-ray crystallography : Resolve crystal structures (as in ) to confirm substituent orientation .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., time, catalyst loading) .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey validation) to avoid misassignment .
- Risk Mitigation : Adhere to safety protocols for thiadiazole handling (e.g., PPE, fume hoods) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
